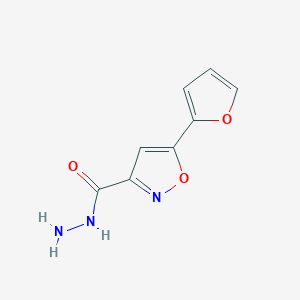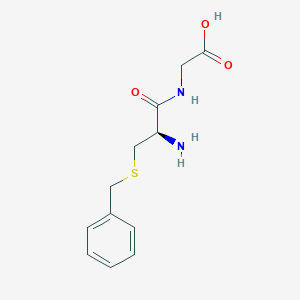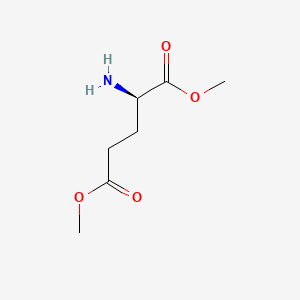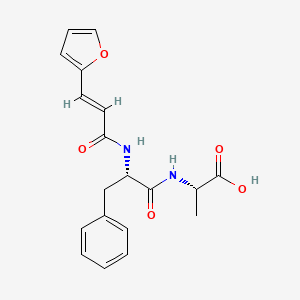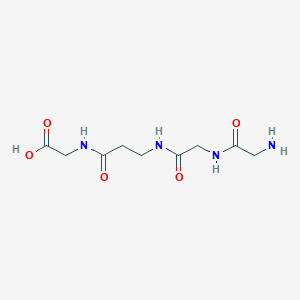![molecular formula C12H13NO3 B1353425 [4-(2-オキソピロリジン-1-イル)フェニル]酢酸 CAS No. 266369-35-1](/img/structure/B1353425.png)
[4-(2-オキソピロリジン-1-イル)フェニル]酢酸
概要
説明
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is characterized by the presence of a pyrrolidinone ring attached to a phenylacetic acid moiety
科学的研究の応用
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
作用機序
Target of Action
It is known to be used in the preparation of pyrazolopyridines as pde4b inhibitors , suggesting that it may interact with the PDE4B enzyme.
Mode of Action
Given its use in the synthesis of PDE4B inhibitors , it can be hypothesized that it may interact with the PDE4B enzyme, potentially inhibiting its activity. This would result in increased levels of cyclic AMP (cAMP) within cells, leading to a variety of downstream effects.
Biochemical Pathways
The biochemical pathways affected by [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid are likely related to the cAMP signaling pathway, given its potential role as a PDE4B inhibitor . By inhibiting PDE4B, levels of cAMP would increase, leading to the activation of protein kinase A (PKA). PKA can then phosphorylate a variety of target proteins, leading to changes in cell function and behavior.
生化学分析
Biochemical Properties
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a reagent in the preparation of pyrazolopyridines, which are known to inhibit phosphodiesterase 4B (PDE4B) enzymes . The interaction with PDE4B enzymes suggests that [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid may modulate cyclic AMP (cAMP) levels, thereby affecting various cellular processes.
Cellular Effects
The effects of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid on different cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid exhibit psychotropic and cerebroprotective effects, indicating their potential impact on neuronal cells and brain function . Additionally, the modulation of cAMP levels by PDE4B inhibition can lead to changes in cell signaling pathways, affecting processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDE4B enzymes results in increased cAMP levels, which in turn activate protein kinase A (PKA) and other downstream signaling molecules . This cascade of events can lead to alterations in gene expression, enzyme activity, and cellular responses. The binding interactions and enzyme inhibition properties of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid are central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the rate of alkylation of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid derivatives decreases sharply after the first hour at 65°C . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that the compound’s activity may diminish over time due to degradation or metabolic processes.
Dosage Effects in Animal Models
The effects of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as psychotropic and cerebroprotective properties . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold levels and safe dosage ranges to avoid potential toxicity while maximizing the compound’s therapeutic benefits.
Metabolic Pathways
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is involved in various metabolic pathways. The compound undergoes metabolic transformations, including the reduction of ketone groups to alcohols, oxidation of the pyrrolidine ring, and hydroxylation of carbon atoms . These metabolic processes can influence the compound’s activity, stability, and overall effects on cellular function. Understanding the enzymes and cofactors involved in these pathways is essential for optimizing the compound’s use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid in certain tissues or cellular compartments can impact its function and efficacy.
Subcellular Localization
The subcellular localization of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 4-bromophenylacetic acid with pyrrolidinone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Phenylacetic Acid: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
Pyrrolidinone Derivatives: Compounds with similar structures that exhibit diverse biological activities.
Uniqueness
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is unique due to the combination of the pyrrolidinone ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
特性
IUPAC Name |
2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)10-5-3-9(4-6-10)8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYDWIZOVOAUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427859 | |
| Record name | [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266369-35-1 | |
| Record name | [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
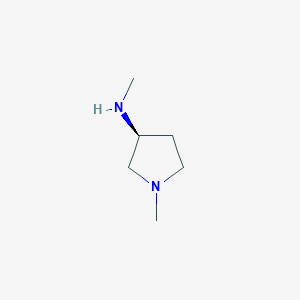

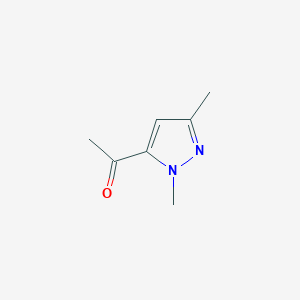
![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)
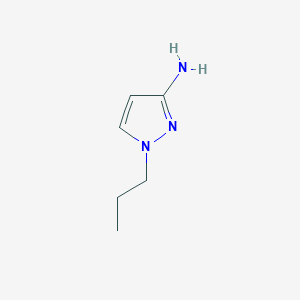
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)

